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Compound of Interest

Compound Name: Trimethyl(phenylethynyl)tin

Cat. No.: B072856 Get Quote

For researchers, scientists, and drug development professionals, the selection of reagents is a

critical decision that balances cost, efficiency, and safety. This guide provides a comprehensive

cost-benefit analysis of using trimethyl(phenylethynyl)tin in the synthesis of phenylethynyl-

containing compounds, comparing its performance with common alternatives. This analysis is

supported by experimental data to inform reagent choice in synthetic chemistry.

Executive Summary
The introduction of a phenylethynyl moiety is a common transformation in organic synthesis,

particularly in the development of pharmaceuticals and functional materials.

Trimethyl(phenylethynyl)tin is a reagent traditionally used in Stille cross-coupling reactions

for this purpose. However, the landscape of cross-coupling chemistry offers several

alternatives, most notably the Sonogashira coupling, which utilizes terminal alkynes like

phenylacetylene or protected alkynes such as trimethyl(phenylethynyl)silane. This guide

demonstrates that while trimethyl(phenylethynyl)tin can be an effective reagent, its high cost,

the toxicity of organotin compounds, and the often comparable or superior performance of

alternatives make the Sonogashira coupling a more favorable choice for most applications.

Cost Comparison of Phenylethynylating Reagents
A primary consideration in reagent selection is the cost of starting materials. The following table

provides an approximate cost comparison of trimethyl(phenylethynyl)tin and its common

alternatives. Prices are based on currently available catalog data and may vary by supplier and

purity.
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Reagent
Molecular
Weight ( g/mol
)

Price (USD) Quantity
Cost per Mole
(USD/mol)

Trimethyl(phenyl

ethynyl)tin
264.94

Varies (often by

quote)
-

High (Estimated

>$1000)

Phenylacetylene 102.14 ~$77 100 g ~$79

Trimethyl(phenyl

ethynyl)silane
174.32 ~$60 10 g ~$1042

Note: The price for trimethyl(phenylethynyl)tin is often not publicly listed and requires a

custom quote, suggesting a significantly higher cost compared to readily available alternatives.

Performance Comparison: Stille vs. Sonogashira
Coupling
The utility of a reagent is determined by its performance in a given chemical transformation.

The following tables summarize typical reaction conditions and outcomes for the Stille coupling

using trimethyl(phenylethynyl)tin and the Sonogashira coupling using phenylacetylene for

the synthesis of a generic aryl-phenylethynyl product.

Table 2: Stille Coupling with Trimethyl(phenylethynyl)tin
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Parameter Typical Conditions

Reaction Aryl-X + Me₃Sn-C≡C-Ph → Aryl-C≡C-Ph

Catalyst
Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0) or

Pd(II) complexes

Catalyst Loading 1-5 mol%

Solvent Toluene, THF, DMF

Temperature 80-120 °C

Reaction Time 12-48 hours

Yield Good to excellent (often >80%)

Table 3: Sonogashira Coupling with Phenylacetylene

Parameter Typical Conditions

Reaction Aryl-X + H-C≡C-Ph → Aryl-C≡C-Ph

Catalyst
Pd catalyst (e.g., PdCl₂(PPh₃)₂) and a Cu(I) co-

catalyst (e.g., CuI)

Catalyst Loading Pd: 0.5-5 mol%, Cu: 1-10 mol%

Solvent
Amine base (e.g., triethylamine) or a solvent

with an added base

Temperature Room temperature to 80 °C

Reaction Time 2-24 hours

Yield Good to excellent (often >85%)

Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic methods.

Below are representative protocols for the Stille and Sonogashira couplings.
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Protocol 1: Stille Coupling of Iodobenzene with
Trimethyl(phenylethynyl)tin
Materials:

Iodobenzene (1.0 mmol, 1.0 equiv)

Trimethyl(phenylethynyl)tin (1.1 mmol, 1.1 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

Anhydrous toluene (5 mL)

Procedure:

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₄

(34.7 mg, 0.03 mmol).

Add iodobenzene (204 mg, 1.0 mmol) and trimethyl(phenylethynyl)tin (291 mg, 1.1 mmol).

Add anhydrous toluene (5 mL) via syringe.

Heat the reaction mixture to 100 °C and stir for 24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-

mass spectrometry (GC-MS).

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir vigorously

for 1 hour to precipitate the tin byproducts.

Filter the mixture through a pad of Celite®, wash the filtrate with water and brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.
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Protocol 2: Sonogashira Coupling of Iodobenzene with
Phenylacetylene
Materials:

Iodobenzene (1.0 mmol, 1.0 equiv)

Phenylacetylene (1.2 mmol, 1.2 equiv)

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

Triethylamine (5 mL)

Procedure:

To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and

CuI (7.6 mg, 0.04 mmol).

Add iodobenzene (204 mg, 1.0 mmol) and triethylamine (5 mL).

Add phenylacetylene (122 mg, 1.2 mmol) dropwise to the mixture.

Stir the reaction at room temperature for 6 hours.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, filter the reaction mixture to remove the triethylammonium iodide salt.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous sodium

sulfate, and concentrate.

Purify the crude product by column chromatography on silica gel.

Workflow and Mechanistic Diagrams
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To visualize the operational and chemical differences, the following diagrams illustrate the

experimental workflows and catalytic cycles for both the Stille and Sonogashira reactions.

Preparation Reaction Workup & Purification

Assemble Schlenk Flask
under Inert Atmosphere

Add Aryl Halide,
Trimethyl(phenylethynyl)tin,

and Pd Catalyst
Add Anhydrous Solvent Heat Reaction

(80-120 °C) Stir for 12-48h Cool to RT Quench with aq. KF Filter through Celite® Extract and Dry Column Chromatography

Preparation Reaction Workup & Purification

Assemble Schlenk Flask
under Inert Atmosphere Add Pd and Cu Catalysts

Add Aryl Halide,
Base (e.g., Et3N),

and Phenylacetylene

Stir at RT - 80 °C
for 2-24h Filter Salts Concentrate Extract and Dry Column Chromatography
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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